REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:12])[CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[NH2:5]>CO>[CH3:1][CH:2]([CH3:12])[CH2:3][C@@H:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[NH2:5]
|
Name
|
(L)-DBTA
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
CC(CC(N)C1=NC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled in air for about 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold MeOH
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH (200 mL)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C[C@H](N)C1=NC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |